Product packaging for Mitomycin J(Cat. No.:CAS No. 74985-82-3)

Mitomycin J

Cat. No.: B14450868
CAS No.: 74985-82-3
M. Wt: 363.4 g/mol
InChI Key: FMMDHGNWABITNT-VLWMXGIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitomycin J is a chemical reagent supplied for research purposes only. It is not for diagnostic or therapeutic use. As a member of the mitomycin family, it is hypothesized to share a similar mechanism of action with Mitomycin C, a well-studied antitumor antibiotic. Mitomycin C is known to function by cross-linking DNA strands after enzymatic activation, thereby inhibiting DNA synthesis and cellular proliferation . Researchers can utilize this compound in biochemical and cell-based assays to investigate its specific biological activity, potential applications in studying cell cycle arrest, and mechanisms of cytotoxicity. The exact molecular structure, potency, solubility, and specific research applications for this compound must be empirically determined by the qualified researcher. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3O6 B14450868 Mitomycin J CAS No. 74985-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74985-82-3

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

[(4S,6S,7R,8R)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9-,15-,17+,19?/m0/s1

InChI Key

FMMDHGNWABITNT-VLWMXGIESA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC

Origin of Product

United States

Isolation and Structural Elucidation of Mitomycin J

Discovery and Isolation from Microbial Fermentation Broths

Mitomycin J, like other mitomycins, is a secondary metabolite produced by soil-dwelling bacteria of the genus Streptomyces. The pioneering work on mitomycins identified Streptomyces caespitosus as a producer of these valuable compounds. The isolation of this compound begins with the large-scale fermentation of a producing Streptomyces strain in a nutrient-rich broth.

The fermentation process is meticulously controlled to optimize the production of the desired mitomycin. Key parameters such as the composition of the culture medium, pH, temperature, and aeration are carefully monitored and adjusted. A typical fermentation medium for Streptomyces includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and various mineral salts.

Following the fermentation period, which can last for several days, the complex mixture of the fermentation broth is harvested. The first step in the isolation process is the separation of the microbial biomass from the liquid culture supernatant, usually achieved through centrifugation or filtration. The supernatant, containing the secreted mitomycins, is then subjected to a series of chromatographic techniques to purify this compound from other related compounds and impurities.

The purification of this compound is a challenging task due to the presence of a mixture of structurally similar mitomycins. A multi-step chromatographic approach is typically employed, which may include:

Adsorption Chromatography: Using resins like Amberlite XAD to capture the mitomycins from the aqueous supernatant.

Solvent Extraction: Partitioning the mitomycins into an organic solvent.

Silica Gel Chromatography: Separating compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that is often the final step to obtain highly pure this compound.

The success of each purification step is monitored using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

Methodologies for Absolute Structural Determination

Once a pure sample of this compound is obtained, the next critical phase is the determination of its absolute chemical structure, including its elemental composition, connectivity of atoms, and stereochemistry. This is accomplished through a combination of advanced spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. A suite of NMR experiments is performed to piece together the molecular puzzle of this compound.

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule and their chemical environment.

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

The data obtained from these NMR experiments are meticulously analyzed to build a comprehensive picture of the this compound structure.

Mass Spectrometry (MS) is another indispensable technique that provides information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): Accurately determines the molecular mass of the compound, allowing for the calculation of its elemental formula.

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the resulting fragments. This fragmentation pattern provides valuable clues about the different structural components of this compound.

The combination of NMR and MS data often allows for the confident proposal of a planar structure for this compound.

While spectroscopic methods provide a wealth of information about the connectivity and relative stereochemistry, the definitive determination of the absolute stereochemistry of a chiral molecule like this compound is best achieved through X-ray crystallography .

This technique requires the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is bombarded with X-rays. The way the crystal diffracts the X-rays provides a detailed three-dimensional map of the electron density within the molecule. This electron density map can then be used to determine the precise position of each atom in the crystal lattice, revealing the absolute configuration of all stereocenters.

The successful X-ray crystallographic analysis of a mitomycin provides an unambiguous and highly accurate model of its three-dimensional structure, confirming the assignments made through spectroscopic methods and providing the final piece of the structural puzzle.

Historically, before the advent of modern spectroscopic techniques, chemical degradation was a primary method for structure elucidation. This involves breaking down the complex molecule into smaller, more easily identifiable fragments. While less common today as a primary method, it can still be used to confirm structural features or to resolve ambiguities that may arise from spectroscopic data.

For a mitomycin, this could involve specific chemical reactions that cleave certain bonds in the molecule. The resulting degradation products are then isolated and their structures are determined. By piecing together the structures of these fragments, a picture of the original molecule can be reconstructed. For example, specific hydrolytic or reductive conditions can be used to open certain rings or cleave off side chains, providing valuable information about the core scaffold and its substituents.

Molecular and Cellular Mechanism of Action of Mitomycin J

Bioreductive Activation Pathways

The transformation of Mitomycin J from a relatively benign molecule into a lethal DNA alkylating agent is a critical initial step in its mechanism of action. This process is initiated through the enzymatic reduction of its quinone ring. pnas.org

Role of Enzymatic Reduction Systems (e.g., NADPH-Dependent Quinone Reductases)

A variety of reductase enzymes are capable of activating mitomycins. nih.gov Key among these are NAD(P)H:quinone oxidoreductases, such as DT-diaphorase (NQO1), and NADPH-cytochrome P-450 reductase. aacrjournals.orgnih.govaacrjournals.org NQO1 is a flavoenzyme that catalyzes the two-electron reduction of many quinone substrates, using either NADH or NADPH as cofactors. isciii.es This reduction is a crucial step in converting the mitomycin prodrug into its active form. iiarjournals.org While DT-diaphorase is considered a major enzyme for mitomycin activation under aerobic conditions, other enzymes like cytochrome P-450 reductase play a more significant role under hypoxic (low oxygen) conditions. aacrjournals.orgnih.gov The levels of these activating enzymes within tumor cells can vary and are a key determinant of the drug's efficacy. nih.gov

Formation of Reactive Intermediates (e.g., Semiquinone Radicals, Bifunctional and Trifunctional Alkylating Species)

The enzymatic reduction of the quinone moiety of this compound sets off a cascade of chemical reactions that produce highly reactive intermediates. pnas.org A one-electron reduction generates a semiquinone anion radical. pnas.orgyale.edu Under aerobic conditions, this radical can react with molecular oxygen to regenerate the parent compound, a process known as redox cycling. aacrjournals.org However, under hypoxic conditions or through a two-electron reduction by enzymes like DT-diaphorase, a hydroquinone (B1673460) intermediate is formed. pnas.org This hydroquinone is unstable and spontaneously undergoes further transformations. This leads to the formation of a reactive quinone methide intermediate and ultimately generates bifunctional and trifunctional alkylating species that are capable of covalently modifying DNA. pnas.orgdrugbank.com

DNA Interaction and Adduct Formation

Once activated, this compound exerts its cytotoxic effects by covalently binding to DNA, forming various adducts that disrupt DNA's structure and function. uw.edudrugbank.com

Formation of Interstrand and Intrastrand DNA Cross-links

The activated form of this compound is a bifunctional alkylating agent, meaning it can react with two different sites on the DNA. yale.edu This allows for the formation of both interstrand cross-links (ICLs) and intrastrand cross-links. arvojournals.orgspandidos-publications.com ICLs are particularly cytotoxic lesions as they form a covalent bridge between the two complementary strands of the DNA double helix. nih.govamegroups.org This prevents the strands from separating, thereby blocking critical cellular processes like DNA replication and transcription, which ultimately leads to cell death. amegroups.org Intrastrand cross-links, which connect two bases on the same strand of DNA, are also formed. acs.org

Preferential DNA Alkylation Sites (e.g., Guanine-O6-position, 5′-CG-3′ Sequences)

Mitomycin alkylation is not random; it shows a preference for certain DNA sequences and specific atoms within the DNA bases. The primary target for alkylation by mitomycins is the N2 position of guanine (B1146940). researchgate.netimrpress.com However, alkylation at the O6 position of guanine has also been identified as a preferred site for monofunctional linkage. nih.gov The formation of the highly lethal interstrand cross-links occurs with high specificity at 5′-CpG-3′ sequences. pnas.orgwikipedia.org This sequence preference dictates the pattern of DNA damage induced by the drug.

Characterization of Monofunctional DNA Adducts

Data Tables

Table 1: Key Enzymes in this compound Bioreductive Activation

EnzymeCofactor(s)Primary Role
NAD(P)H:quinone oxidoreductase 1 (NQO1 / DT-diaphorase) NADH, NADPHTwo-electron reduction of the quinone ring, leading to activation. isciii.esiiarjournals.org
NADPH-cytochrome P-450 reductase NADPHOne-electron reduction, significant under hypoxic conditions. aacrjournals.orgnih.gov
Xanthine Oxidase Can catalyze anaerobic reductive activation. nih.gov

Table 2: Types of this compound-DNA Adducts and Their Characteristics

Adduct TypeDescriptionPrimary DNA Target SiteSignificance
Interstrand Cross-link (ICL) Covalent link between opposite DNA strands. arvojournals.orgGuanine N2 in 5'-CpG-3' sequences. wikipedia.orgHighly cytotoxic; blocks DNA replication and transcription. nih.govamegroups.org
Intrastrand Cross-link Covalent link between two bases on the same DNA strand. acs.orgGpG sites. aacrjournals.orgContributes to cytotoxicity, can bend DNA. acs.org
Monofunctional Adduct Covalent attachment to a single DNA base. nih.govGuanine N2 and O6 positions. researchgate.netnih.govPrecursor to cross-links; can be repaired or lead to cell death. nih.govacs.org

Induction of DNA Strand Breaks

Mitomycins are potent inducers of DNA damage, a process that is initiated by the reductive activation of the molecule within the cell. cellsignal.com This activation transforms the mitomycin into a reactive alkylating agent capable of forming covalent bonds with DNA. cellsignal.com The primary targets for this alkylation are guanine nucleosides, particularly within 5'-CpG-3' sequences. This can result in the formation of monoadducts, where the drug binds to a single DNA base, and both intrastrand and interstrand cross-links (ICLs). oup.com

While monoadducts and intrastrand cross-links can impede cellular processes, the interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of the DNA double helix, which is essential for both replication and transcription. oup.com The formation of these DNA adducts and cross-links triggers a cellular DNA damage response (DDR). A key indicator of this response is the phosphorylation of the histone variant H2AX to form γ-H2AX at the sites of DNA damage. nih.gov The presence of γ-H2AX foci serves as a signal to recruit DNA repair machinery. nih.gov

Studies on Mitomycin C have shown that its interaction with DNA can lead to the formation of double-strand breaks (DSBs). nih.gov These breaks can arise when a replication fork encounters a mitomycin-induced DNA lesion, leading to the collapse of the fork. aacrjournals.org The generation of these DSBs is a critical event that can ultimately lead to cell cycle arrest and apoptosis. acs.org Research using the comet assay, a technique to detect DNA damage in individual cells, has demonstrated a significant increase in DNA cross-linking and subsequent strand breaks in cells treated with Mitomycin C. nih.gov

Table 1: DNA Damage Events Induced by Mitomycins

Event Description Cellular Consequence Key Markers
DNA Alkylation Covalent bonding of the activated mitomycin to DNA bases, primarily guanine. Formation of DNA adducts. -
Interstrand Cross-linking (ICL) Formation of a covalent link between the two complementary strands of DNA. Blocks DNA replication and transcription. -
DNA Strand Breaks Formation of single-strand and double-strand breaks, often as a result of replication fork collapse at the site of a DNA lesion. Activation of DNA damage response pathways. Phosphorylation of H2AX (γ-H2AX).

Impact on Macromolecular Biosynthesis

The DNA damage induced by mitomycins has profound effects on essential cellular processes, particularly the synthesis of macromolecules like DNA and RNA.

The formation of mitomycin-DNA adducts, especially interstrand cross-links, presents a significant physical barrier to the cellular machinery responsible for DNA replication and transcription. oup.com The inability of DNA polymerases and RNA polymerases to move past these lesions leads to a potent inhibition of these processes. oncotarget.com

Research on Mitomycin C has shown that it effectively suppresses DNA synthesis. nih.gov Studies using pulse-labeling with DNA precursors have revealed an accumulation of nascent DNA fragments after treatment with Mitomycin C, indicating an inhibition of the maturation process of newly synthesized DNA. nih.gov This disruption of DNA replication is a direct consequence of the DNA lesions that stall the progression of replication forks. nih.gov Similarly, the presence of these adducts on the DNA template blocks the process of transcription, thereby inhibiting the synthesis of RNA. oncotarget.com

Some studies have indicated that Mitomycin C can directly affect ribosomal RNA (rRNA). nih.govresearchgate.net It has been shown to decrease the transcript levels of 18S rRNA in a concentration-dependent manner. nih.gov Since rRNA is a fundamental component of ribosomes, the machinery responsible for protein synthesis, its disruption can lead to a reduction in protein translation. nih.gov In vitro translation assays have confirmed that Mitomycin C can inhibit protein production in a cell-free system. nih.gov This suggests a novel cytotoxic mechanism for mitomycins that is independent of their direct effects on DNA, where the inhibition of protein synthesis becomes more pronounced at higher drug concentrations. nih.govresearchgate.net Furthermore, experiments using a luciferase reporter construct in living cells showed decreased protein levels following treatment with Mitomycin C in a time- and concentration-dependent manner. nih.gov

Cellular Responses and Signaling Pathway Perturbations

Cells possess intricate signaling networks to respond to DNA damage and cellular stress. Treatment with mitomycins activates these pathways, leading to outcomes such as cell cycle arrest and programmed cell death.

In response to the DNA damage induced by mitomycins, cells activate checkpoint controls to halt the progression of the cell cycle. This arrest provides the cell with time to repair the DNA damage before entering mitosis, which could otherwise lead to catastrophic genetic errors. The specific phase of cell cycle arrest can be dependent on the cell type and the concentration of the mitomycin used.

Studies with Mitomycin C have shown that it can induce cell cycle arrest in the G1, S, and G2/M phases. cellsignal.comoncotarget.comahajournals.org For example, some research has indicated that Mitomycin C has lethal effects on HeLa cells during the G1 phase. cellsignal.com Other studies have reported an accumulation of cells in the S and G2/M phases following treatment. ahajournals.orgnih.gov The arrest is often mediated by the activation of key cell cycle regulatory proteins. The DNA damage can lead to increased levels of the tumor suppressor protein p53, which in turn can induce the expression of p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle. nih.gov However, mitomycins have also been shown to induce cell cycle arrest through p53-independent mechanisms. spandidos-publications.com

Table 2: Mitomycin-Induced Cell Cycle Arrest

Cell Cycle Phase Key Regulatory Proteins Involved Outcome
G1 Arrest p53, p21WAF1/CIP1 Prevents entry into the DNA synthesis (S) phase.
S Phase Arrest DNA damage response proteins (e.g., γH2AX) Slows or stops DNA replication to allow for repair.
G2/M Arrest p21, Cyclin B1-CDK1 complex Prevents entry into mitosis with damaged DNA.

If the DNA damage induced by mitomycins is too severe to be repaired, the cell can initiate a process of programmed cell death, or apoptosis, to eliminate itself. Mitomycins have been shown to trigger apoptosis through multiple signaling pathways.

The apoptotic response to mitomycins can be both p53-dependent and p53-independent. acs.orgnih.gov In cells with functional p53, DNA damage leads to the stabilization and activation of p53, which can then induce the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2. nih.gov

Mitomycins can also activate caspase cascades, which are central to the execution of apoptosis. Both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis can be involved. Studies on Mitomycin C have demonstrated the activation of initiator caspases such as caspase-8 (associated with the extrinsic pathway) and caspase-9 (associated with the intrinsic pathway), as well as the executioner caspase, caspase-3. nih.govarvojournals.org The intrinsic pathway is often triggered by the release of cytochrome c from the mitochondria into the cytoplasm, an event that has been observed in cells treated with Mitomycin C. nih.gov Additionally, endoplasmic reticulum (ER) stress has been identified as another mechanism through which Mitomycin C can induce apoptosis, involving the activation of the PERK pathway and the pro-apoptotic transcription factor CHOP. semanticscholar.org

Transcriptomic and Proteomic Analysis of Impacted Cellular Pathways

To understand the comprehensive cellular response to mitomycin exposure, researchers have employed global transcriptomic (gene expression) and proteomic (protein expression) analyses. These studies, primarily conducted with the representative compound Mitomycin C (MMC), reveal that its cytotoxic effects stem from the perturbation of numerous critical cellular pathways.

A transcriptomic analysis of ovarian cancer cells (SKOV3) treated with MMC under different oxygen conditions showed distinct pathway modulation. frontiersin.org Under normoxic (normal oxygen) conditions, MMC treatment most significantly affected pathways related to ribosome biogenesis and rRNA processing. frontiersin.org However, under hypoxic (low oxygen) conditions, the drug's impact shifted towards pathways controlling the extracellular matrix (ECM). frontiersin.org

Proteomic studies have further detailed the specific proteins and pathways affected. In human endothelial cells, MMC-induced genotoxic stress led to the differential expression of proteins involved in nucleotide and RNA metabolism, vesicle-mediated transport, and cell cycle control. mdpi.comnih.gov A label-free quantitative proteomics analysis in breast cancer (MCF-7) and leukemia (K562) cells identified the modulation of key oncogenic signaling pathways. nih.gov Specifically, MMC treatment was found to upregulate the expression of numerous RAS-related proteins and affect the MAPK/ERK signaling pathway, which is central to cell proliferation and survival. nih.gov In studies using Mycobacterium tuberculosis, proteomic and transcriptomic profiling in response to MMC highlighted the activation of DNA damage response systems, including the RecA/LexA-dependent SOS response. mdpi.com

The table below summarizes key findings from various transcriptomic and proteomic studies on mitomycin-treated cells.

Analysis TypeOrganism/Cell TypeKey Impacted Pathways and ProcessesReference
TranscriptomicsHuman Ovarian Cancer Cells (SKOV3)Normoxia: Ribosome biogenesis, rRNA processing. Hypoxia: Extracellular matrix organization. frontiersin.org
ProteomicsHuman Endothelial Cells (HCAEC, HITAEC)Nucleotide/RNA metabolism, Vesicle-mediated transport, Post-translational protein modification, Cell cycle control. mdpi.comnih.gov
ProteomicsHuman Breast Cancer (MCF-7) & Leukemia (K562) CellsMAPK/ERK signaling, RAS oncogene signaling. nih.gov
Transcriptomics & ProteomicsMycobacterium tuberculosisDNA damage response (SOS response), Recombinational repair. mdpi.com
TranscriptomicsEscherichia coliCarbon metabolism, Amino acid metabolism, Stress response, Nucleotide metabolism, Sulfur metabolism. asm.org

Hypoxia-Selective Cytotoxicity Mechanisms

A defining characteristic of the mitomycin family, including this compound, is its selective and enhanced cytotoxicity toward hypoxic cells, which are cells existing in low-oxygen environments commonly found in solid tumors. nih.govamegroups.org This selectivity is a direct consequence of the compound's mechanism of action as a bioreductive prodrug. iiarjournals.orgnih.gov Mitomycins are administered in a stable, inactive prodrug form and require enzymatic reduction within the cell to become active cytotoxic agents. iiarjournals.org

The activation process is initiated by intracellular one- or two-electron reductases, such as NADPH:cytochrome P-450 reductase and DT-diaphorase. iiarjournals.orgaacrjournals.orgyale.edu This enzymatic reduction converts the quinone ring of the mitomycin molecule into a semiquinone radical intermediate. iiarjournals.orgpsu.edu The fate of this intermediate is critically dependent on the intracellular oxygen concentration.

Under Hypoxic Conditions: In the absence of sufficient oxygen, the semiquinone radical undergoes further reduction or chemical rearrangement to form a stable hydroquinone. iiarjournals.org This hydroquinone is the fully activated form of the drug. It undergoes a series of spontaneous chemical transformations that expose two alkylating sites, enabling it to form covalent cross-links with DNA, which is the primary lesion responsible for its potent cytotoxicity. iiarjournals.orgaacrjournals.org

Under Normoxic Conditions: In the presence of molecular oxygen, the activation pathway is effectively short-circuited. Oxygen readily accepts the electron from the mitomycin semiquinone radical, regenerating the original, inactive parent drug. iiarjournals.orgnih.gov This process, known as redox cycling, not only reduces the amount of activated hydroquinone available to damage DNA but also produces superoxide (B77818) radicals. iiarjournals.org While these reactive oxygen species can cause some cellular damage, this effect is considered minor compared to the lethality of the DNA cross-links formed under hypoxia. iiarjournals.org

This oxygen-dependent differential activation is the core of mitomycin's hypoxia-selective cytotoxicity. By preferentially killing the often radio- and chemo-resistant hypoxic cell populations within tumors, mitomycins serve as a key example of hypoxia-activated prodrugs in cancer therapy. amegroups.orgaacrjournals.org

The table below summarizes the differential activation and effects of mitomycins based on cellular oxygen levels.

ConditionKey MechanismPrimary Molecular FormResulting CytotoxicityReference
Hypoxic (Low Oxygen)Enzymatic reduction of prodrug to a stable, activated hydroquinone.HydroquinoneHigh (due to extensive DNA cross-linking). nih.goviiarjournals.orgyale.edu
Normoxic (Normal Oxygen)Redox cycling: semiquinone intermediate is re-oxidized back to the inactive prodrug by oxygen.Parent Prodrug (regenerated)Low (DNA cross-linking is inhibited). iiarjournals.orgnih.gov

Compound and Protein Name Reference

Name/AbbreviationFull Name
This compoundThis compound
Mitomycin C (MMC)Mitomycin C
HMGA1High Mobility Group A1
HMGB1High Mobility Group Box 1
HMGB2High Mobility Group Box 2
MAPK/ERKMitogen-Activated Protein Kinase / Extracellular Signal-Regulated Kinase
RASRat Sarcoma Virus (protein family)
RecARecombinase A
LexALexA repressor
DT-diaphoraseNAD(P)H:quinone acceptor oxidoreductase 1
NADPHNicotinamide Adenine Dinucleotide Phosphate (B84403)

Chemical Synthesis and Derivatization Strategies for Mitomycin Analogs

Total Synthetic Approaches to the Mitomycin J Core Structure

The total synthesis of any mitomycin is an immense challenge for synthetic chemists, a feat described as "the chemical equivalent of walking on egg shells" due to the molecule's dense arrangement of sensitive and interactive functional groups. wikipedia.orgresearchgate.net The core structure, known as a mitosane, features multiple contiguous stereocenters, a strained aziridine (B145994) ring, a bioreductive quinone, and a labile carbinolamine linkage. wikipedia.orgvulcanchem.com

While a specific total synthesis dedicated to this compound has not been prominently documented in scientific literature, the landmark syntheses of related analogs like Mitomycin A, C, and K by the laboratories of Kishi, Fukuyama, and Danishefsky, respectively, have established fundamental strategies for constructing the essential mitosane framework. wikipedia.org These approaches must overcome significant hurdles:

Stereochemical Complexity: The molecule contains several stereogenic centers that must be controlled precisely.

Functional Group Sensitivity: The aziridine, quinone, and carbamoyl (B1232498) groups are susceptible to decomposition under various reaction conditions. wikipedia.org

Structural Instability: The core is prone to aromatization to form more stable indole (B1671886) or pyrrole (B145914) systems, destroying the key structural motifs required for activity.

General strategies often involve the initial construction of a less-sensitive precursor, with the most delicate functionalities, such as the aziridine ring, being introduced in the final stages of the synthesis. For example, the Fukuyama synthesis of Mitomycin C utilized an intramolecular [3+2] cycloaddition to establish key stereochemical relationships. wikipedia.org These foundational synthetic routes provide the blueprint for any potential total synthesis of this compound.

Rational Design and Synthesis of Mitomycin Derivatives

The structure of this compound itself represents a natural modification of the core mitomycin scaffold. It is classified as a 7-methoxymitomycin, featuring a methyl group on the aziridine nitrogen. google.comboisestate.edu

Aziridine Ring: The N-methylation of the aziridine ring is a key structural feature. This compound possesses a methyl group at this position (N1a). boisestate.edu This modification is known to influence the compound's stability and biological activity. For instance, porfiromycin (B1679050) is the N-methyl analog of Mitomycin C.

Quinone System: The C7 position of the quinone is a frequent target for modification. This compound has a methoxy (B1213986) group at this position. google.comboisestate.edu Semisynthetic analogs are often prepared by the displacement of this 7-methoxy group with various amines, a reaction that allows for the introduction of diverse substituents to modulate the compound's properties. google.com

The following table summarizes common modifications to the mitomycin core:

Functional GroupPositionType of ModificationRationale / Effect
Aziridine RingN1aAlkylation (e.g., Methylation in this compound)Modulates stability and DNA binding affinity.
QuinoneC7Substitution of Methoxy Group (as in this compound) with Amines/Other NucleophilesAlters redox potential, solubility, and cellular uptake. asm.org
Carbamoyl GroupC10Removal (Decarbamoylation) or ReplacementInvestigates the role of the second alkylating site in DNA cross-linking. google.com

A more advanced strategy in drug design involves creating derivatives with novel ring systems fused to the mitomycin core or replacing key functional groups with bioisosteres—substituents that retain similar physicochemical or biological properties.

One documented approach involves the Michael addition of 1,3-dicarbonyl compounds to a mitosane intermediate, followed by cyclization to create unique condensed-ring structures. Current time information in Bangalore, IN. This strategy aims to generate structurally novel analogs with potentially different target specificities or improved therapeutic indices. Current time information in Bangalore, IN.

The concept of bioisosterism, while a cornerstone of modern medicinal chemistry, has not been extensively applied in published studies specifically concerning this compound. However, it represents a rational path for future analog design, where, for example, the carbamoyl group could be replaced by other hydrogen-bonding moieties or the quinone system could be exchanged for a different bioreductive trigger.

Achieving the correct absolute stereochemistry of the four contiguous stereocenters in the mitosane core is a critical aspect of any synthesis. wikipedia.org The stereochemical configuration is crucial for the precise positioning of the molecule within the minor groove of DNA, a prerequisite for efficient alkylation. Strategies to control stereochemistry are often the most innovative and challenging parts of a total synthesis. Methods employed in the synthesis of related mitomycins include:

Diastereoselective Reactions: Using chiral auxiliaries or catalysts to favor the formation of one diastereomer over another.

Intramolecular Cycloadditions: Employing reactions like the Diels-Alder or nitrile oxide cycloadditions to set multiple stereocenters in a single, predictable step. wikipedia.org

Substrate-Controlled Synthesis: Leveraging the existing stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions.

These established principles of asymmetric synthesis are fundamental to producing enantiomerically pure mitomycin analogs, including any future synthesis of this compound.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to connect the structural features of mitomycin analogs with their biological function, primarily their ability to damage DNA.

The antitumor activity of the mitomycin class, including this compound, stems from their ability to function as bioreductive alkylating agents. ontosight.aiCurrent time information in Bangalore, IN. The mechanism is a complex, multi-step process:

Reductive Activation: The quinone ring of the mitomycin molecule is reduced within the hypoxic (oxygen-deficient) environment characteristic of solid tumors. This reduction transforms the molecule into a highly reactive hydroquinone (B1673460). asm.org

Formation of the Electrophile: The activated hydroquinone undergoes a cascade of electronic rearrangements, leading to the loss of the C9a methoxy group and the formation of an electrophilic, DNA-alkylating species known as a leucoaziridinomitosene. asm.org

DNA Alkylation: This reactive intermediate then alkylates DNA, primarily at guanine (B1146940) residues. google.com The molecule possesses two electrophilic centers—the C1 carbon of the opened aziridine ring and the C10 carbon of the carbamate (B1207046) group—allowing it to form both mono-adducts and highly cytotoxic interstrand cross-links (ICLs) within the DNA double helix. google.com These ICLs prevent DNA replication and transcription, ultimately leading to cell death. ontosight.ai

The key structural components for this activity are summarized below:

Structural FeatureRole in DNA Alkylation
Quinone RingActs as the trigger for reductive activation, initiating the process. google.com
Aziridine RingProvides the primary electrophilic center (C1) for the first alkylation event. google.com
Carbamoyl GroupProvides the second electrophilic center (C10) for forming DNA interstrand cross-links. google.com

SAR studies on various analogs have shown that the efficiency of this process is highly dependent on the substituents at the C7 and N1a positions. Electron-donating groups at the C7 position can influence the redox potential of the quinone, affecting the ease of its activation. Modifications to the aziridine nitrogen can impact the stability of the ring and the kinetics of DNA alkylation. asm.org Although detailed kinetic studies on the DNA alkylation efficiency of this compound are scarce, its structure contains all the necessary functionalities for this mechanism of action. ontosight.ai

Preclinical Biological Activity Assessment of Mitomycin J and Analogs

Host Cellular Responses to Mitomycin-Induced DNA Damage

Impact on Cellular Integrity and Tissue Structure Markers

The preclinical assessment of Mitomycin J and its analogs reveals significant effects on the fundamental components of cellular and tissue architecture. These compounds influence cell morphology, membrane integrity, and the expression and organization of crucial tissue structure markers, particularly proteins of the extracellular matrix (ECM).

Upon treatment with mitomycin analogs, notable changes in cellular morphology have been observed. In studies involving ovarian cancer cell lines, treatment with Mitomycin C resulted in cells becoming significantly larger and more granular. frontiersin.org Similarly, MCF-7 breast cancer cells treated with decarbamoylmitomycin C (DMC), a Mitomycin C analog, showed a statistically significant reduction in nuclear size compared to untreated cells. acs.org

The integrity of the cell membrane is a critical indicator of cytotoxicity. Research has shown that Mitomycin C is cytotoxic, as evidenced by elevated lactate (B86563) dehydrogenase (LDH) levels, which reflect cell membrane damage. frontiersin.org This cytotoxic effect was observed under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, with a significantly stronger effect under hypoxia, suggesting an additive impact of low oxygen levels. frontiersin.org Despite the arrested cell division, studies on endothelial and smooth muscle cells treated with Mitomycin C showed that over 90% of the cells remained viable and did not show a significant decrease in viability compared to untreated cells. frontiersin.org

Mitomycin analogs profoundly impact the expression and synthesis of extracellular matrix proteins, which are vital for tissue structure and wound healing. In a rat wound model, Mitomycin C was found to downregulate the gene expression for several ECM proteins, including procollagen. nih.gov Further studies in a rat cutaneous wound model demonstrated that Mitomycin C leads to a significant long-term decrease in both collagen and fibronectin. nih.gov Conversely, one study in tracheostomized rats found that the Mitomycin-C group had a higher level of hydroxyproline, an indicator of collagen quantity, compared to the control group. istanbul.edu.tr In vitro experiments with endothelial and smooth muscle cells showed that even after treatment to arrest cell division, the cells retained their ability to produce ECM components such as type IV collagen, fibronectin, and elastin. frontiersin.org

The influence of mitomycins extends to the genetic regulation of ECM components. Under hypoxic conditions, Mitomycin C treatment was found to induce modifications in the extracellular matrix, with the most significantly upregulated gene being Matrix Metalloproteinase-1 (MMP1), an enzyme involved in the degradation of ECM components like collagen. frontiersin.org

Fibroblasts, the primary cells responsible for producing the ECM, are a key target of mitomycin activity. Mitomycin C has been shown to inhibit the proliferation of fibroblasts and induce their apoptosis. nih.govistanbul.edu.tr In a rat model of intrauterine adhesion, Mitomycin C inhibited the synthesis and secretion of collagen type I by fibroblasts. nih.gov This leads to the belief that less scar formation occurs due to the reduced production of extracellular matrix proteins. istanbul.edu.tr

The interaction between cells, and between cells and the matrix, is mediated by cell adhesion molecules. Research into a conjugate of Mitomycin C and an anti-neural cell adhesion molecule (NCAM) monoclonal antibody demonstrated that the conjugate retained its binding activity to NCAM-positive cells, suggesting a potential for targeted effects on cell adhesion. nih.gov The spectrin (B1175318) protein (SPTAN1), which is involved in cell adhesion and maintaining cell membrane mechanical properties, has also been identified as being affected by Mitomycin C treatment in lung cancer cells. oncotarget.com

Data Tables

Table 1: Effects of Mitomycin Analogs on Cellular Integrity Markers

Compound/Analog Cell Line Parameter Observed Effect Citation
Mitomycin CSKOV3 (Ovarian Cancer)Morphology (Size)Significant increase frontiersin.org
Mitomycin CSKOV3 (Ovarian Cancer)Morphology (Granularity)Significant increase frontiersin.org
Decarbamoylmitomycin CMCF-7 (Breast Cancer)Morphology (Nuclear Size)Significant reduction acs.org
Mitomycin CSKOV3 (Ovarian Cancer)Cell Membrane Damage (LDH)Significant increase frontiersin.org
Mitomycin CEndothelial & Smooth MuscleCell Viability>90% viability maintained frontiersin.org

Table 2: Impact of Mitomycin Analogs on Extracellular Matrix (ECM) and Tissue Structure

Compound/Analog Model System Marker Observed Effect Citation
Mitomycin CRat Wound ModelProcollagen mRNADownregulation nih.gov
Mitomycin CRat Cutaneous WoundCollagenSignificant decrease nih.gov
Mitomycin CRat Cutaneous WoundFibronectinSignificant decrease nih.gov
Mitomycin CRat Tracheostomy ModelHydroxyproline (Collagen)Significant increase istanbul.edu.tr
Mitomycin CEndothelial CellsCollagen IV, FibronectinProduction maintained frontiersin.org
Mitomycin CSmooth Muscle CellsElastinProduction maintained frontiersin.org
Mitomycin COvarian Cancer Cells (Hypoxia)MMP1 Gene ExpressionUpregulation frontiersin.org
Mitomycin CRat Cutaneous WoundFibroblast ApoptosisSignificant increase nih.gov
Mitomycin CRat IUA FibroblastsCollagen Type I SynthesisInhibition nih.gov
Mitomycin C-NCAM ConjugateNCAM-Positive CancerBinding ActivityMaintained nih.gov

Future Research Directions and Emerging Paradigms in Mitomycin J Research

Advanced Elucidation of Complete Biosynthetic Routes and Regulatory Mechanisms

A foundational goal for future Mitomycin J research is the complete elucidation of its biosynthetic pathway and the associated regulatory networks. The general biosynthetic framework for mitomycins is understood to originate from three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403), which together form the mitosane core. nih.gov However, the specific enzymatic steps that tailor this core to yield the final, unique structure of this compound are unknown.

Future research must focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound in its producing organism, Streptomyces fradiae. researchgate.net This involves sequencing the genome of S. fradiae and using genome mining tools to locate the mitomycin BGC. nih.govfrontiersin.org Subsequent gene inactivation and heterologous expression studies will be crucial to pinpoint the specific functions of tailoring enzymes, such as hydroxylases, methyltransferases, and transaminases, that define the this compound structure. nih.govnih.gov Understanding these specific enzymatic transformations is key to differentiating its biosynthesis from that of Mitomycin C and other analogs.

Furthermore, investigating the regulatory mechanisms that control the expression of the this compound gene cluster is essential. This includes identifying pathway-specific transcriptional regulators and understanding how environmental or metabolic signals trigger the production of the compound. nih.gov Such knowledge is not only fundamental for a complete biological understanding but also provides a roadmap for enhancing the production of this compound through metabolic engineering and synthetic biology approaches. asm.orgresearchgate.net

Table 1: Proposed Research Plan for Elucidating this compound Biosynthesis

Research PhaseObjectiveKey MethodologiesExpected Outcome
Phase 1: Identification Locate the complete biosynthetic gene cluster (BGC) for this compound.Genome sequencing of Streptomyces fradiae, comparative genomics, bioinformatics analysis (e.g., antiSMASH).Identification of the putative this compound BGC and candidate genes for tailoring reactions.
Phase 2: Functional Analysis Determine the function of individual genes within the BGC, especially tailoring enzymes.Gene disruption/knockout studies, heterologous expression of genes in a host organism, in vitro enzymatic assays.Confirmed roles of specific enzymes in the hydroxylation, methylation, and other modifications unique to this compound.
Phase 3: Regulatory Analysis Identify and characterize the regulatory elements controlling BGC expression.Transcriptional analysis (e.g., RT-qPCR), identification of promoter regions, characterization of pathway-specific regulatory proteins.Understanding of how and when this compound production is activated, enabling strategies for yield improvement.

Rational Design and Synthesis of Next-Generation this compound Analogs with Enhanced Biological Profiles

Building on a deeper understanding of its biosynthesis, the rational design and synthesis of novel this compound analogs represent a promising frontier. The goal of this research is to create new molecules with improved therapeutic properties, such as enhanced tumor specificity, greater potency, or reduced systemic toxicity. acse.science The synthesis of mitomycin analogs has historically been a significant challenge for chemists but offers the potential to overcome the limitations of the natural product. nih.gov

Future work should involve creating a library of this compound derivatives through targeted chemical modifications. These modifications could include altering substituents on the quinone ring, modifying the carbamate (B1207046) side chain, or changing the groups on the aziridine (B145994) nitrogen. Structure-activity relationship (SAR) studies on these new analogs will be essential to correlate specific chemical changes with their biological effects. nih.gov For instance, modifications that alter the lipophilicity or redox potential of the molecule could significantly impact its cell uptake and bioreductive activation, which are key factors for its antitumor potency. nih.gov

Directed biosynthesis, where the fermentation medium of S. fradiae is supplemented with precursor analogs, could also be employed to generate novel this compound derivatives. nih.gov This approach leverages the natural biosynthetic machinery to incorporate new chemical moieties. The resulting analogs would then undergo rigorous screening to evaluate their cytotoxicity against various cancer cell lines and to assess their potential for improved therapeutic profiles compared to the parent compound.

Table 2: Hypothetical this compound Analogs and Their Design Rationale

Proposed AnalogModification StrategyIntended Enhancement
MJ-Analog-1 Introduction of a tumor-targeting ligand to the C-10 carbamate position.Increased drug concentration at the tumor site, reducing off-target toxicity.
MJ-Analog-2 Alteration of the C-7 substituent to increase lipophilicity.Potentially enhanced cell membrane permeability and uptake into tumor cells. nih.gov
MJ-Analog-3 Substitution on the aziridine ring to modify its reactivity.Fine-tuning of DNA cross-linking activity to potentially reduce resistance mechanisms.
MJ-Analog-4 Replacement of the C-6 methyl group with other functional groups.Exploration of novel structure-activity relationships and potential for increased potency.

Integration of Computational and Systems Biology Approaches for Deeper Mechanistic Insights

To accelerate the discovery process and gain a more profound understanding of this compound's mechanism of action, the integration of computational and systems biology is indispensable. These in silico approaches can model complex biological phenomena and predict molecular interactions, providing powerful tools to guide wet-lab experimentation. dsmz.denih.gov

Future research should employ computational modeling to predict the binding interactions of this compound with its biological targets. Molecular docking and molecular dynamics (MD) simulations can be used to model how this compound and its rationally designed analogs interact with DNA and with the enzymes involved in its reductive activation. acse.science These models can help predict which analogs will have the most favorable binding affinities and stability, allowing researchers to prioritize the most promising candidates for chemical synthesis and biological testing. acse.science

Table 3: Application of Computational and Systems Biology to this compound Research

ApproachSpecific TechniqueResearch Application for this compound
Molecular Modeling Molecular Docking, Molecular Dynamics (MD) Simulation- Predict binding affinity of this compound and its analogs to DNA. - Simulate the stability of drug-target complexes. - Guide the rational design of next-generation analogs. acse.science
Systems Biology Transcriptomics (RNA-seq), Proteomics, Metabolomics- Map global changes in gene and protein expression after treatment. - Identify cellular pathways affected by this compound. - Uncover mechanisms of drug resistance and toxicity.
Network Biology Gene Regulatory Network Analysis, Protein-Protein Interaction Networks- Identify key hubs and modules in the cellular response to this compound. - Predict potential synergistic drug targets.
Machine Learning / AI Quantitative Structure-Activity Relationship (QSAR), Deep Learning- Predict the biological activity of novel, unsynthesized this compound analogs. - Mine genomic data to find novel, related biosynthetic gene clusters. thestokeslab.comnih.gov

Q & A

Q. What are the standard protocols for synthesizing Mitomycin J, and how can researchers ensure reproducibility?

this compound synthesis typically involves multi-step procedures, including fermentation-derived precursors or semi-synthetic modification of mitomycin analogs. To ensure reproducibility, researchers must document critical steps (e.g., reaction conditions, purification methods) and validate intermediates using techniques like HPLC and NMR. Detailed protocols for novel steps should be included in the main manuscript, while standard procedures (e.g., column chromatography) can be relegated to supplementary materials . For reproducibility, always report catalyst concentrations, temperature gradients, and solvent systems.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

Key techniques include:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight and isotopic patterns.
  • 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC) : Resolves stereochemistry and functional groups.
  • HPLC-PDA/UV : Assesses purity and quantifies degradation products.
  • X-ray Crystallography : Resolves absolute configuration (if crystals are obtainable). Always compare spectral data with literature values for known analogs and include chromatograms with retention times and peak area percentages .

Q. What in vitro assays are commonly used to evaluate this compound's mechanism of action in cancer research?

Standard assays include:

  • DNA Cross-Linking Assays : Gel electrophoresis to detect interstrand cross-links.
  • Cytotoxicity Screening : IC50_{50} determination using cell lines (e.g., MTT assay).
  • Enzyme Inhibition Studies : Testing against alkylating enzymes like NAD(P)H:quinone oxidoreductase (NQO1). Include positive controls (e.g., Mitomycin C) and validate results across at least three independent replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

Discrepancies often arise from variations in cell line genotypes, assay conditions (e.g., oxygen levels affecting bioreductive activation), or metabolite stability. To address this:

  • Standardize Assay Conditions : Use hypoxia chambers for bioreductive activation studies.
  • Cross-Validate Models : Compare results in isogenic cell lines (e.g., NQO1-overexpressing vs. knockout).
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., serum concentrations, exposure times) .

Q. What experimental design considerations are critical for studying this compound's pharmacokinetics in vivo?

Key factors include:

  • Dosing Regimens : Account for this compound's short plasma half-life (e.g., continuous infusion vs. bolus).
  • Bioanalytical Validation : Use LC-MS/MS to quantify parent drug and metabolites in plasma/tissues.
  • Toxicokinetics : Monitor organ-specific toxicity (e.g., renal/hepatic) using histopathology and serum biomarkers. Preclinical studies should adhere to FDA/EMA guidelines for dose escalation and toxicity profiling .

Q. How can researchers optimize the synthesis of this compound analogs to enhance target selectivity while minimizing off-target effects?

Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Modify the aziridine or quinone moieties to alter redox potential.
  • Prodrug Design : Incorporate bioreducible triggers (e.g., nitroaromatic groups) for tumor-specific activation.
  • Computational Modeling : Use molecular docking to predict interactions with NQO1 or DNA repair proteins. Validate selectivity using CRISPR-engineered cell models and transcriptomic profiling .

Q. What methodologies are recommended for analyzing this compound's role in combination therapies with immunomodulatory agents?

  • Synergy Screening : Use Chou-Talalay combination index assays to identify additive/synergistic effects.
  • Immune Profiling : Flow cytometry to assess T-cell infiltration (e.g., CD8+^+/CD4+^+ ratios) in tumor models.
  • Transcriptomic Analysis : RNA-seq to evaluate pathways like PD-1/PD-L1 modulation post-treatment. Ensure combination doses are sub-therapeutic in monotherapy to isolate synergistic effects .

Tables for Methodological Reference

Parameter Recommended Technique Key Considerations
Purity AssessmentHPLC-PDA (λ = 254 nm)Use C18 columns; report retention time ±0.1 min
Structural Elucidation2D NMR (HSQC, HMBC)Compare with Mitomycin C spectra
In Vivo ToxicitySerum ALT/CreatinineCollect samples at 24/48/72h post-dose
DNA Cross-Linking EfficiencyAlkaline Comet AssayInclude H2O2-treated controls

Guidance for Data Reporting

  • Supplementary Materials : Include raw spectral data (NMR, HR-MS), dose-response curves, and statistical analysis scripts.
  • Ethical Compliance : For in vivo studies, provide IACUC/IRB approval numbers and ARRIVE guidelines compliance .
  • Conflict Resolution : Address data variability using Bland-Altman plots or Cohen’s kappa for inter-lab comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.